5-Methylhex-2-en-1-ol
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Overview
Description
5-Methylhex-2-en-1-ol is an organic compound with the molecular formula C7H14O. It is a type of unsaturated alcohol, characterized by the presence of a double bond and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylhex-2-en-1-ol can be synthesized through several methods. One common synthetic route involves the alkylation of acetoacetic ester using methallyl chloride, followed by a cleavage reaction. This method yields the compound in a relatively short period of 17-21 hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of palladium-catalyzed synthesis. This method utilizes vinylic bromides, olefins, and secondary amines to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-Methylhex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-Methylhex-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methylhex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the formation of new chemical entities with distinct properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylhex-5-en-2-ol
- 3-Methylhex-5-en-4-ol
- 4-Methylhex-1-en-3-ol
Uniqueness
5-Methylhex-2-en-1-ol is unique due to its specific structure, which includes a double bond and a hydroxyl group at distinct positions. This structural arrangement imparts unique chemical and physical properties to the compound, making it valuable for various applications .
Properties
CAS No. |
95979-32-1 |
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Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
5-methylhex-2-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
RISNXWHRJFCCNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC=CCO |
Origin of Product |
United States |
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